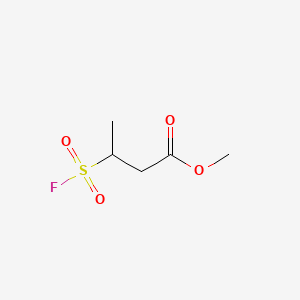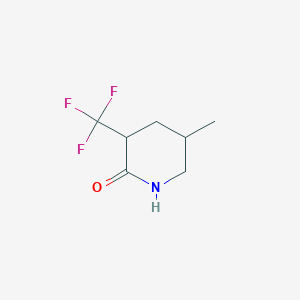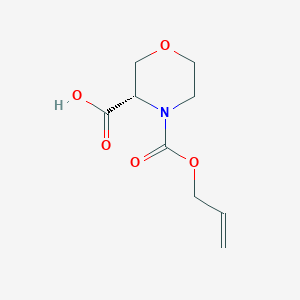![molecular formula C13H19BrO B15305022 [(2R)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B15305022.png)
[(2R)-3-bromo-2-(tert-butoxy)propyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-3-bromo-2-(tert-butoxy)propyl]benzene is an organic compound with the molecular formula C13H19BrO and a molecular weight of 271.19 g/mol . This compound is characterized by the presence of a bromine atom, a tert-butoxy group, and a benzene ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of (2R)-3-bromo-2-propanol with tert-butyl alcohol in the presence of an acid catalyst . The reaction conditions often include:
Temperature: 0-25°C
Catalyst: Acid catalyst (e.g., sulfuric acid)
Solvent: Dichloromethane or similar organic solvent
Industrial Production Methods
Industrial production of [(2R)-3-bromo-2-(tert-butoxy)propyl]benzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R)-3-bromo-2-(tert-butoxy)propyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF).
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while oxidation with PCC results in the formation of ketones.
Applications De Recherche Scientifique
[(2R)-3-bromo-2-(tert-butoxy)propyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2R)-3-bromo-2-(tert-butoxy)propyl]benzene involves its interaction with specific molecular targets. The bromine atom and tert-butoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by other functional groups, leading to the formation of new chemical entities.
Comparaison Avec Des Composés Similaires
[(2R)-3-bromo-2-(tert-butoxy)propyl]benzene can be compared with similar compounds such as:
[(2R)-3-chloro-2-(tert-butoxy)propyl]benzene: Similar structure but with a chlorine atom instead of bromine.
[(2R)-3-bromo-2-(methoxy)propyl]benzene: Similar structure but with a methoxy group instead of tert-butoxy.
[(2R)-3-bromo-2-(tert-butoxy)propyl]toluene: Similar structure but with a toluene ring instead of benzene.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C13H19BrO |
|---|---|
Poids moléculaire |
271.19 g/mol |
Nom IUPAC |
[(2R)-3-bromo-2-[(2-methylpropan-2-yl)oxy]propyl]benzene |
InChI |
InChI=1S/C13H19BrO/c1-13(2,3)15-12(10-14)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1 |
Clé InChI |
JXWQVUKMDNNRBU-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)O[C@H](CC1=CC=CC=C1)CBr |
SMILES canonique |
CC(C)(C)OC(CC1=CC=CC=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis](/img/structure/B15304962.png)

![[(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride](/img/structure/B15304975.png)
![12-Oxa-10-azatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B15304977.png)
![Benzyl ((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B15304983.png)

![2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15304999.png)
![[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers](/img/structure/B15305000.png)





